molecular formula C15H20BrN3O B1194914 (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 314241-44-5

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No. B1194914
M. Wt: 338.2428
InChI Key: CQERVFFAOOUFEQ-UHFFFAOYSA-N
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Description

“(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone” is a selective inhibitor of malignant brain tumor (MBT) .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Bogdanowicz et al. (2013) explored the synthesis of cyanopyridine derivatives, including compounds structurally related to (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone. These compounds were evaluated for their antimicrobial activity against various bacteria, with some showing promising results (Bogdanowicz et al., 2013).

Challenges in Synthesis

Zhang et al. (2020) reported on the synthesis of heterocycles containing both piperidine and pyridine rings, addressing the challenges in efficiently synthesizing these compounds. Their research provides insights into the synthesis process of related compounds (Zhang et al., 2020).

Novel Method for Synthesis

Smaliy et al. (2011) proposed a novel method for synthesizing compounds like 3-(Pyrrolidin-1-yl)piperidine, which are significant in medicinal chemistry and could be structurally related to the compound (Smaliy et al., 2011).

Arylation of Azoles

Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines, relevant to the synthesis of compounds like (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (Shevchuk et al., 2012).

Pharmacological Evaluation

Tsuno et al. (2017) evaluated novel methanone derivatives, including compounds similar to (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, as TRPV4 antagonists for pain treatment (Tsuno et al., 2017).

Metabolism and Excretion Studies

Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, structurally similar to the compound , in various species. This study provides insights into the metabolism and excretion pathways of such compounds (Sharma et al., 2012).

Antimicrobial Activity of Derivatives

Mallesha and Mohana (2014) synthesized methanone oxime derivatives and evaluated their antimicrobial activities, relevant to the study of similar compounds (Mallesha & Mohana, 2014).

properties

CAS RN

314241-44-5

Product Name

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

Molecular Formula

C15H20BrN3O

Molecular Weight

338.2428

IUPAC Name

(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2

InChI Key

CQERVFFAOOUFEQ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br

Appearance

Pale orange-yellow solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UNC669, UNC 669, UNC-669

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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